molecular formula C33H57N3O3 B3045465 1,3,5-Benzenetricarboxamide, N,N',N''-trioctyl- CAS No. 107975-92-8

1,3,5-Benzenetricarboxamide, N,N',N''-trioctyl-

Cat. No.: B3045465
CAS No.: 107975-92-8
M. Wt: 543.8 g/mol
InChI Key: HVHZKCRRIADHDW-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctyl-, also known as TTOBT , is a fascinating compound with intriguing self-assembly properties. It belongs to the class of benzenetricarboxamides , which are characterized by their three carboxamide functional groups attached to a central benzene ring. TTOBT features peripheral tertiary N,N-dialkyl-ethylamino substituents, with varying lengths of the alkyl groups .


Synthesis Analysis

The synthesis of TTOBT involves the condensation of 1,3,5-benzenetricarboxylic acid with octylamine (N,N-dioctyl-ethylamine). The resulting compound exhibits phase separation and undergoes self-assembly upon heating from an aqueous solution. This intriguing behavior leads to the formation of well-defined supramolecular fiber-like structures, specifically microtubes .


Molecular Structure Analysis

TTOBT’s molecular structure consists of a central benzene ring with three carboxamide groups attached at positions 1, 3, and 5. The peripheral tertiary N,N-dialkyl-ethylamino substituents enhance its self-assembly properties. The face-to-face dimerization of TTOBT molecules occurs via hydrogen bonding , resulting in extended sheets of these dimers. Water molecules also play a crucial role in the network formation .


Chemical Reactions Analysis

TTOBT’s chemical reactivity primarily involves its carboxamide functional groups. These groups can participate in hydrogen bonding, coordination reactions, and supramolecular interactions. Further investigations are needed to explore its reactivity with other compounds and potential applications .


Physical and Chemical Properties Analysis

  • Spectroscopic Properties : Further studies are needed to explore its UV-Vis, IR, and NMR spectra .

Mechanism of Action

The mechanism of TTOBT’s self-assembly into microtubes involves the interplay of hydrophobic interactions, hydrogen bonding, and steric effects. The peripheral alkyl chains promote favorable packing, leading to the formation of tubular structures. Understanding this mechanism is essential for designing functional materials based on TTOBT .

Properties

IUPAC Name

1-N,3-N,5-N-trioctylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O3/c1-4-7-10-13-16-19-22-34-31(37)28-25-29(32(38)35-23-20-17-14-11-8-5-2)27-30(26-28)33(39)36-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3,(H,34,37)(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZKCRRIADHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCC)C(=O)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553969
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107975-92-8
Record name N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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